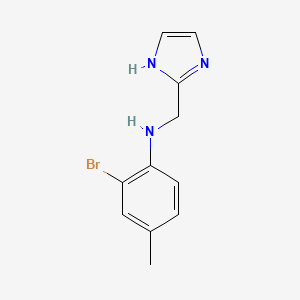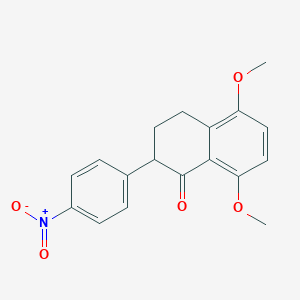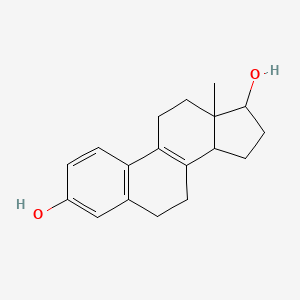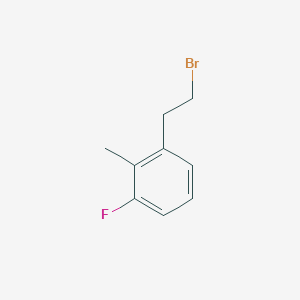![molecular formula C9H20N2 B12087592 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)
2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for substitution reactions and organometallic catalysts for oxidation and reduction reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into binding sites of proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)ethan-1-amine: This compound shares a similar pyrrolidine ring structure but lacks the isopropyl group.
1-(2-Aminoethyl)pyrrolidine: Another similar compound with a pyrrolidine ring and an aminoethyl group.
Uniqueness
2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-(2-propan-2-ylpyrrolidin-1-yl)ethanamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)9-4-3-6-11(9)7-5-10/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
TURBEHHZITWZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCN1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)


![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)










